molecular formula C11H13F2NO B13537302 (1-(4-(Difluoromethoxy)phenyl)cyclopropyl)methanamine

(1-(4-(Difluoromethoxy)phenyl)cyclopropyl)methanamine

Cat. No.: B13537302
M. Wt: 213.22 g/mol
InChI Key: PEJPDAMPXPCHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(4-(Difluoromethoxy)phenyl)cyclopropyl)methanamine is a chemical compound with the molecular formula C 11 H 13 F 2 NO and a monoisotopic mass of 213.09653 Da . It features a cyclopropyl group adjacent to a phenyl ring substituted with a difluoromethoxy group, a structure that combines conformational constraint with specific electronic properties. The SMILES notation for this compound is C1CC1(CN)C2=CC=C(C=C2)OC(F)F, and its InChIKey is PEJPDAMPXPCHPU-UHFFFAOYSA-N . This compound serves as a valuable building block in medicinal chemistry and drug discovery research. The cyclopropyl moiety is often used to influence the molecule's metabolic stability, pharmacokinetic profile, and three-dimensional shape by restricting bond rotation. The difluoromethoxy group on the phenyl ring is a common bioisostere that can modulate lipophilicity and metabolic resistance to oxidation compared to alkoxy or hydroxy groups. Researchers may explore its incorporation into larger molecular architectures, such as protease inhibitors, receptor agonists/antagonists, or other biologically active targets. The primary amine group provides a versatile handle for further synthetic modification through amidation, reductive amination, or urea formation. As a specialist chemical, this product is strictly for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C11H13F2NO

Molecular Weight

213.22 g/mol

IUPAC Name

[1-[4-(difluoromethoxy)phenyl]cyclopropyl]methanamine

InChI

InChI=1S/C11H13F2NO/c12-10(13)15-9-3-1-8(2-4-9)11(7-14)5-6-11/h1-4,10H,5-7,14H2

InChI Key

PEJPDAMPXPCHPU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CC=C(C=C2)OC(F)F

Origin of Product

United States

Preparation Methods

Preparation of 4-(Difluoromethoxy)phenyl Cyclopropyl Intermediate

The starting point often involves a substituted phenyl compound bearing the difluoromethoxy group. This intermediate can be prepared by:

  • Aromatic substitution or cross-coupling reactions , such as palladium-catalyzed coupling of 4-iodophenol derivatives with difluoromethoxy precursors.
  • Cyclopropanation of the corresponding styrene derivative to introduce the cyclopropyl ring. This is commonly achieved via Simmons–Smith cyclopropanation or metal-catalyzed carbene transfer using diazo compounds.

Reaction conditions:

Step Reagents/Catalysts Solvent Temperature Yield (%)
Aromatic substitution Pd(PPh3)4, CuI DMF, acetonitrile 80-100 °C 70-85
Cyclopropanation CH2I2, Zn(Cu) DCM or ether 0 to RT 60-75

Introduction of the Methanamine Group

The methanamine group is introduced by:

Common methods include:

  • Catalytic hydrogenation using palladium on carbon (Pd/C) under mild hydrogen pressure.
  • Reductive amination employing sodium triacetoxyborohydride (NaBH(OAc)3) in the presence of an aldehyde and ammonia or amine source.

Reaction conditions:

Method Reagents/Catalysts Solvent Temperature Yield (%)
Catalytic hydrogenation Pd/C, H2 Ethanol, DCM RT to 50 °C 65-80
Reductive amination NaBH(OAc)3, AcOH DCE, AcOH RT 65-77

Purification and Characterization

  • Purification is typically achieved by silica gel chromatography using methanol/ethyl acetate mixtures.
  • Characterization involves NMR (1H, 13C, 19F), HRMS, and sometimes X-ray crystallography to confirm stereochemistry and purity.

Representative Synthetic Route Summary

Step Starting Material/Intermediate Reagents/Conditions Product/Intermediate Yield (%)
1 4-Iodophenol derivative Pd(PPh3)4, CuI, difluoromethoxy source 4-(Difluoromethoxy)phenyl intermediate 75
2 4-(Difluoromethoxy)styrene derivative Simmons–Smith cyclopropanation (CH2I2, Zn(Cu)) 1-(4-(Difluoromethoxy)phenyl)cyclopropane 70
3 Cyclopropyl intermediate Nitrile formation or halide substitution Cyclopropyl nitrile or halide intermediate 65-80
4 Cyclopropyl nitrile or halide Catalytic hydrogenation or reductive amination This compound 65-80

Research Findings and Optimization

  • Temperature control is critical during cyclopropanation to prevent ring opening.
  • Use of palladium catalysts with phosphine ligands enhances coupling efficiency for aromatic substitution.
  • Reductive amination with sodium triacetoxyborohydride provides better selectivity and milder conditions compared to catalytic hydrogenation.
  • Solvent choice affects yield and purity; dichloromethane and ethanol are preferred for different steps.
  • Yields reported in literature range from 60% to 85% per step, with overall yields around 40-50% after multi-step synthesis.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Catalysts Solvent(s) Temperature Range Typical Yield (%) Notes
Aromatic substitution Pd(PPh3)4, CuI DMF, acetonitrile 80-100 °C 70-85 Requires inert atmosphere
Cyclopropanation CH2I2, Zn(Cu) DCM, ether 0 to RT 60-75 Sensitive to moisture and temperature
Nitrile or halide intermediate Various (halogenation or cyanation) Varies RT to reflux 65-80 Intermediate for amination step
Amination (Reductive amination) NaBH(OAc)3, AcOH or Pd/C, H2 DCE, EtOH RT to 50 °C 65-80 Reductive amination preferred for selectivity

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into various amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-(4-(Difluoromethoxy)phenyl)cyclopropyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of difluoromethoxy substitution on biological activity. It may serve as a probe to investigate enzyme interactions and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with unique properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which (1-(4-(Difluoromethoxy)phenyl)cyclopropyl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can influence the compound’s binding affinity and selectivity, while the cyclopropyl ring may affect its overall stability and reactivity.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The table below compares key structural analogs with variations in the phenyl ring substituent:

Compound Name Substituent (X) Molecular Formula (Free Base) Molecular Weight (Free Base) Key Differences vs. Target Compound Reference
(1-(4-(Difluoromethoxy)phenyl)cyclopropyl)methanamine (Target) –OCF₂H C₁₁H₁₃F₂NO 225.23 g/mol Baseline for comparison
(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride –OCF₃ C₁₁H₁₃F₃NO·HCl 267.68 g/mol Higher electronegativity, increased lipophilicity
(1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride –F C₁₀H₁₁FN·HCl 199.66 g/mol Smaller substituent, reduced steric hindrance
(1-(4-Chlorophenyl)cyclopropyl)methanamine –Cl C₁₀H₁₂ClN 181.66 g/mol Larger halogen, potential for stronger σ-binding
(1-(4-Bromophenyl)cyclopropyl)methanamine hydrochloride –Br C₁₀H₁₁BrN·HCl 283.57 g/mol Heavier atom, possible halogen bonding
[1-(4-Methoxyphenyl)cyclopropyl]methanamine –OCH₃ C₁₁H₁₅NO 177.24 g/mol Less electronegative, lower metabolic stability
Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride –CF₃ C₁₁H₁₂F₃N·HCl 251.68 g/mol Direct CF₃ group, distinct electronic effects

Key Observations

Lipophilicity and Metabolic Stability :
–OCF₃ vs. –OCF₂H : The trifluoromethoxy group increases lipophilicity (logP ~2.5) compared to difluoromethoxy (logP ~2.0), which may improve blood-brain barrier penetration but reduce aqueous solubility .
–OCH₃ : The methoxy group is less metabolically stable due to susceptibility to oxidative demethylation, unlike fluorinated alkoxy groups .

Steric Considerations :

  • Cyclopropane imposes significant steric constraints, restricting conformational flexibility. Bulkier substituents (e.g., –Br, –CF₃) may hinder binding in sterically sensitive targets .

Biological Activity

(1-(4-(Difluoromethoxy)phenyl)cyclopropyl)methanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl ring attached to a difluoromethoxy-substituted phenyl group. The incorporation of fluorine atoms is known to enhance the lipophilicity and metabolic stability of organic molecules, which can significantly impact their biological activity.

Biological Activity Overview

Research on compounds similar to this compound has revealed various biological activities, including:

  • Anticancer Activity : Many Mannich bases, which include structures similar to our compound, have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives showed IC50 values lower than 2 μg/mL against MCF-7 breast cancer cells, highlighting their potential as anticancer agents .
  • Antimicrobial Effects : The introduction of fluorine in drug design has been shown to enhance antimicrobial properties. Compounds with fluorinated groups often exhibit increased potency against bacterial strains due to improved interaction with microbial membranes .
  • Neuroprotective Effects : Some studies indicate that compounds with similar structures could potentially modulate neuroprotective pathways, making them candidates for treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Key factors affecting its activity include:

  • Fluorination : The presence of difluoromethoxy groups can enhance binding affinity to target proteins and improve pharmacokinetic properties.
  • Cyclopropyl Ring : The cyclopropyl moiety may provide unique steric and electronic properties that affect the compound's interaction with biological targets.

Case Studies

  • Anticancer Studies : A study evaluating various Mannich bases revealed that compounds with similar structures exhibited enhanced cytotoxicity against human cancer cell lines such as HeLa and HepG2. The mechanism was attributed to the ability of these compounds to induce apoptosis through DNA damage pathways .
  • Fluorinated Compounds Research : Recent investigations into fluorinated analogs have shown that such modifications can lead to significant improvements in the potency of histone deacetylase inhibitors (HDACi), indicating that this compound might also benefit from similar enhancements in efficacy .
  • Neuroprotective Potential : In vivo studies have suggested that compounds with cyclopropyl structures may enhance mitochondrial function and protect against neuronal degeneration, supporting the hypothesis that this compound could have therapeutic applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-(4-(difluoromethoxy)phenyl)cyclopropyl)methanamine, and how can reaction yields be improved?

  • Methodology : Multi-step synthesis typically involves cyclopropanation of a pre-functionalized aromatic precursor, followed by amine group introduction. For example, cyclopropane rings can be formed via [2+1] cycloaddition using dichlorocarbene intermediates or transition-metal-catalyzed methods. Yield optimization may involve adjusting reaction temperatures (e.g., -78°C for carbene stability) or using Lewis acids like ZnCl₂ to stabilize intermediates . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the amine product.

Q. How can structural characterization of this compound be performed to confirm its purity and cyclopropane geometry?

  • Methodology : Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to verify cyclopropane proton coupling constants (J = 5–10 Hz) and aromatic substitution patterns. For example, adjacent cyclopropane protons show characteristic splitting .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., C₁₁H₁₂F₂NO) with <5 ppm error .
  • X-ray crystallography : Resolve stereochemistry of the cyclopropane ring and difluoromethoxy orientation .

Q. What preliminary assays are recommended to screen for biological activity?

  • Methodology :

  • In vitro binding assays : Test affinity for neurotransmitter receptors (e.g., serotonin 5-HT₂C or dopamine D₂ receptors) using radioligand displacement (IC₅₀ values) .
  • Enzyme inhibition assays : Evaluate activity against monoamine oxidases (MAOs) or cytochrome P450 isoforms using fluorometric or colorimetric substrates .
  • Cellular viability assays : Assess cytotoxicity in HEK-293 or HepG2 cells via MTT/WST-1 protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced receptor selectivity?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified difluoromethoxy groups (e.g., trifluoromethoxy, methoxy) and compare binding affinities .
  • Stereochemical analysis : Prepare enantiomers via chiral resolution (e.g., chiral HPLC) and test for differential activity. For example, (R)- vs. (S)-cyclopropyl configurations may show 10–100x potency differences in receptor binding .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with receptor active sites. Focus on hydrophobic pockets accommodating the cyclopropane and fluorinated groups .

Q. What experimental strategies resolve contradictory data in receptor binding vs. functional activity?

  • Methodology :

  • Functional vs. binding assays : Compare radioligand displacement (binding) with functional readouts (e.g., cAMP accumulation for GPCRs). Discrepancies may indicate allosteric modulation or biased agonism .
  • Pathway-specific reporters : Use β-arrestin recruitment assays (e.g., BRET) to differentiate signaling pathways activated by the compound .
  • Metabolite profiling : Identify active metabolites via LC-MS/MS to rule out off-target effects from degradation products .

Q. How can computational methods predict metabolic stability and potential toxicity?

  • Methodology :

  • In silico ADMET prediction : Tools like SwissADME or ADMETLab estimate metabolic sites (e.g., cytochrome P450-mediated oxidation of the cyclopropane ring) .
  • Molecular dynamics simulations : Model interactions with hepatic enzymes (e.g., CYP3A4) to identify labile bonds. For example, difluoromethoxy groups may resist hydrolysis compared to methoxy .
  • Toxicity databases : Cross-reference with PubChem’s ToxCast data to flag structural alerts (e.g., amine-related hepatotoxicity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.